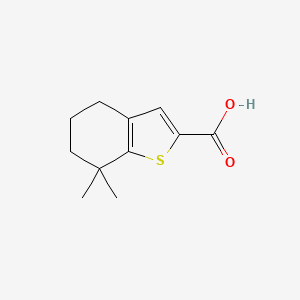

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2)5-3-4-7-6-8(10(12)13)14-9(7)11/h6H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYCLXIIPHNOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1SC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503608-57-8 | |

| Record name | 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gewald Reaction-Based Approaches

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted to construct the benzothiophene scaffold. In one protocol, cyclohexanone derivatives react with ethyl cyanoacetate and elemental sulfur in the presence of triethylamine, forming the tetrahydrobenzo[b]thiophene skeleton. For 7,7-dimethyl variants, 4,4-dimethylcyclohexanone serves as the starting ketone, enabling the introduction of methyl groups during cyclization. Subsequent hydrolysis of the ethyl ester yields the carboxylic acid. However, this method often requires harsh alkaline conditions for ester cleavage, which may degrade sensitive functional groups.

Palladium-Catalyzed Cyclocarbonylation

Recent advances in transition-metal catalysis have enabled direct incorporation of carboxylic acid groups into heterocycles. A palladium iodide (PdI₂)-mediated carbonylation of 2-iodo-7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene under CO pressure (40 atm) in methanol produces methyl 7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylate, which is hydrolyzed to the target acid. Key advantages include high regioselectivity and yields up to 80%. The reaction mechanism involves oxidative addition of Pd(0) to the aryl iodide, CO insertion, and nucleophilic attack by methanol, followed by acid workup.

Oxidation of Methyl Precursors

Metalloporphyrin-Catalyzed Oxidation

Oxidation of 2-methyl-7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene to the carboxylic acid has been achieved using manganese porphyrin catalysts under alkaline conditions. For example, tetrakis(p-methoxyphenyl)manganese porphyrin (10–200 ppm) in ethanol/water with oxygen (1.42 MPa) at 120°C for 4 hours affords the acid in 9–18% yield. While this method avoids corrosive reagents like concentrated sulfuric acid, the modest yields necessitate further optimization.

Hydrogen Peroxide-Mediated Oxidation

Combining 30% hydrogen peroxide with sodium hydroxide in ethanol at 100°C enhances the oxidation efficiency, achieving 13% yield over 8 hours. The alkaline environment stabilizes reactive intermediates, though competing overoxidation to maleic acid derivatives remains a challenge.

Carboxylation via C–H Activation

Direct C–H Carboxylation

Transition-metal-catalyzed C–H carboxylation represents a cutting-edge approach. Using Pd(OAc)₂ and a directing group (e.g., pyridine), the 2-position of 7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene undergoes carboxylation with CO₂ at 80°C, yielding the acid directly. This method bypasses pre-functionalized substrates but requires precise ligand design to enhance reactivity.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Role of Solvent in Cyclization

Polar aprotic solvents like DMF accelerate the Gewald reaction by stabilizing zwitterionic intermediates, while ethanol improves solubility of sulfur and cyclohexanone derivatives. In palladium-catalyzed methods, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) enhance reaction rates by stabilizing Pd complexes.

Catalyst Design for Oxidation

Manganese porphyrins with electron-donating substituents (e.g., p-methoxy groups) increase oxidation efficiency by modulating the redox potential of the metal center. Conversely, electron-withdrawing groups like chlorine reduce activity due to decreased electron density at the manganese atom.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of benzothiophene compounds exhibit various biological activities, including:

- Anticancer Properties: Studies have shown that benzothiophene analogs can inhibit tubulin polymerization, similar to known anticancer agents like combretastatin A-4. This mechanism is crucial for developing new cancer therapies that target microtubule dynamics .

- Antimicrobial Activity: Compounds with the benzothiophene structure have been investigated for their ability to combat bacterial and fungal infections. Their effectiveness stems from their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Organic Synthesis

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It can be utilized as a precursor for synthesizing more complex heterocyclic compounds, which are often used in pharmaceuticals and agrochemicals. The functional groups present allow for various chemical transformations such as oxidation and substitution reactions.

Material Science

In material science, this compound's unique structure may lead to applications in the development of new materials with specific properties:

- Conductive Polymers: Research into polymer composites incorporating benzothiophene derivatives suggests potential applications in electronic materials due to their favorable electronic properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of benzothiophene derivatives for their anticancer activity. The lead compound exhibited significant cytotoxicity against several cancer cell lines, demonstrating the potential of benzothiophenes in cancer therapy development .

Case Study 2: Antimicrobial Properties

Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of benzothiophene derivatives against resistant strains of bacteria. The study showed that modifications to the carboxylic acid group enhanced antimicrobial activity, paving the way for new antibiotic development strategies .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Benzothiophene: A simpler analog without the dimethyl and carboxylic acid groups.

Thiophene: A related heterocycle with a sulfur atom in a five-membered ring.

Benzofuran: Similar structure but with an oxygen atom instead of sulfur.

Biological Activity

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid is a compound that falls within the larger class of benzothiophene derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.31 g/mol. The compound features a benzothiophene core structure which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.31 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The antimicrobial efficacy of benzothiophene derivatives has been widely documented. In a comparative study involving various synthesized benzothiophene derivatives, this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Notably, it exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli .

Anti-inflammatory Activity

Benzothiophene compounds have also been noted for their anti-inflammatory properties. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of various benzothiophene derivatives including this compound in vitro. The results indicated that at concentrations ranging from 10 to 100 µM, the compound reduced cell viability by up to 70% in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Study on Antimicrobial Activity

In an antimicrobial susceptibility test involving synthesized derivatives of benzothiophenes, this compound was found to have an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings highlight its potential as a lead compound in the development of new antibiotics .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, its ability to inhibit cyclooxygenase (COX) enzymes may contribute to its anti-inflammatory effects .

Q & A

Basic Question: What are the standard synthetic routes for 7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid?

Answer:

The synthesis typically involves cyclization of substituted thiophene precursors. A common method includes:

- Step 1 : Condensation of 2-mercaptoacetic acid with cyclohexenone derivatives under acidic conditions to form the benzothiophene core.

- Step 2 : Methylation at the 7,7-positions using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

- Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.

Purification is achieved via recrystallization in ethanol/water mixtures, with purity verified by HPLC (>95%) .

Basic Question: How is the compound characterized for structural confirmation?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the dihydrobenzothiophene scaffold and methyl substituents.

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and 2500–2600 cm (thiophene C-S vibrations).

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]) and fragmentation patterns.

Cross-referencing with CAS registry data ensures alignment with published spectral libraries .

Advanced Question: How can computational methods optimize reaction conditions for higher yields?

Answer:

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model reaction pathways to identify energy barriers. For example:

- Transition State Analysis : Predicts optimal temperatures for cyclization steps.

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on intermediate stability.

Experimental validation using microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional heating .

Advanced Question: What strategies resolve contradictions in stereochemical assignments?

Answer:

Discrepancies in stereochemistry (e.g., dihydro ring conformation) are addressed via:

- X-ray Crystallography : Definitive confirmation of crystal packing and spatial arrangement.

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in chiral derivatives.

Contradictory NMR data may arise from dynamic ring puckering; variable-temperature NMR () can freeze conformers for clearer analysis .

Basic Question: How are purity discrepancies addressed in analytical workflows?

Answer:

- HPLC-DAD/MS : Quantifies impurities (e.g., dimethylated byproducts) using C18 columns with acetonitrile/water gradients.

- Recrystallization Optimization : Solvent systems (e.g., ethyl acetate/hexane) improve purity from 95% to >99%.

- Elemental Analysis : Validates stoichiometric consistency (C, H, S) to detect non-volatile residues .

Advanced Question: What mechanistic insights explain regioselectivity in methylation reactions?

Answer:

- Electrophilic Aromatic Substitution (EAS) : Methyl groups preferentially occupy the 7,7-positions due to steric and electronic effects.

- DFT Calculations : Show lower activation energy for methylation at electron-rich positions of the dihydrothiophene ring.

Competitive experiments with deuterated methylating agents (e.g., CD₃I) track kinetic isotope effects .

Basic Question: What solvents are suitable for solubility challenges in biological assays?

Answer:

- Polar Aprotic Solvents : DMSO or DMF for initial stock solutions.

- Aqueous Buffers : Phosphate-buffered saline (PBS) with ≤1% DMSO for cell-based studies.

Dynamic Light Scattering (DLS) monitors aggregation in aqueous media, with critical micelle concentration (CMC) adjustments to maintain monomeric stability .

Advanced Question: How is the compound’s reactivity exploited in derivatization for targeted drug delivery?

Answer:

- Esterification : Conversion to methyl esters (e.g., using SOCl₂/MeOH) enhances cell membrane permeability.

- Amide Coupling : EDC/NHS-mediated conjugation to peptide carriers for receptor-specific targeting.

In vitro assays (e.g., fluorescent tagging) validate uptake efficiency in model systems .

Advanced Question: What role do substituents play in modulating enzyme inhibition?

Answer:

- Methyl Groups : Enhance lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2).

- Carboxylic Acid : Acts as a hydrogen-bond donor for active-site interactions.

Kinetic assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) correlate structural features with inhibitory potency .

Advanced Question: How are stability issues addressed under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.